molecular formula C61H93N21O19S B593224 Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp CAS No. 824405-61-0

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

Cat. No.: B593224
CAS No.: 824405-61-0
M. Wt: 1456.6
InChI Key: YENMYQHRKVAJCS-GMUSKWQMSA-N
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Description

Historical Development and Context in Protease Research

The design of fluorogenic substrates for serine proteases emerged in the late 20th century as researchers sought methods to monitor enzymatic activity in real time. Early substrates relied on chromogenic groups like methylcoumarin amide (MCA), which provided limited sensitivity. A paradigm shift occurred with the introduction of FRET-based peptides incorporating ortho-aminobenzoic acid (Abz) as a fluorescent donor and 2,4-dinitrophenyl ethylenediamine (EDDnp) as a quencher.

This compound was synthesized to address the need for HNE-specific substrates. HNE, a key mediator in inflammatory conditions like chronic obstructive pulmonary disease (COPD), requires precise activity measurement due to its role in tissue remodeling and pathogen defense. Traditional substrates suffered from cross-reactivity with related proteases like proteinase 3 (PR3) and cathepsin G. By optimizing the peptide sequence to match HNE’s substrate-binding pockets (S1–S4), researchers achieved unparalleled specificity.

Significance as a Fluorogenic Neutrophil Elastase Substrate

This substrate’s utility stems from its biochemical and optical properties:

Parameter Value Significance
$$k{cat}/Km$$ 531 mM⁻¹s⁻¹ 7,000x more efficient than early substrates (e.g., MeOSuc-AAPV-AFC)
Excitation/Emission 320 nm / 420 nm Minimizes autofluorescence in biological samples
Detection Limit Subnanomolar HNE Suitable for analyzing low-abundance enzymes in clinical samples

The peptide’s sequence (Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln) aligns with HNE’s preference for hydrophobic residues at P1 (methionine) and positively charged residues at P2' (arginine). Enzymatic cleavage between methionine and arginine disrupts the Abz-EDDnp FRET pair, yielding a fluorescence increase proportional to HNE activity.

Classification within FRET Peptide Substrate Systems

This compound belongs to the Abz/EDDnp FRET substrate family, characterized by:

  • Donor-Acceptor Pair : Abz (λₑₓ = 320 nm) and EDDnp (λₑₘ = 420 nm) provide a high Förster radius ($$R_0$$) of ~25 Å, ensuring efficient energy transfer in intact peptides.
  • Peptide Backbone : The 10-amino-acid structure balances specificity and solubility, with glutamic acid residues enhancing aqueous stability.
  • Protease Discrimination : Unlike broad-spectrum substrates (e.g., Z-FR-MCA), this peptide’s arginine-rich C-terminal region prevents cleavage by PR3, which favors acidic residues at P2'.

Comparative analysis with other FRET substrates:

Substrate Target Protease $$k{cat}/Km$$ (mM⁻¹s⁻¹) Specificity Ratio (HNE:PR3)
Abz-F-R-L-EDDnp Papain 15,000 N/A
MeOSuc-AAPV-AFC HNE 0.13 1:0.8
Abz-APEEIMRRQ-EDDnp HNE 531 500:1

Fundamental Principles of Fluorescence Resonance Energy Transfer in Peptide Substrates

FRET efficiency ($$E$$) in this substrate is governed by the Förster equation:
$$
E = \frac{1}{1 + \left(\frac{r}{R0}\right)^6}
$$
where $$r$$ is the distance between Abz and EDDnp, and $$R
0$$ is the Förster radius (~25 Å). Intact peptides exhibit >95% quenching due to the proximity of the donor and acceptor. Cleavage by HNE increases $$r$$ beyond $$R_0$$, reducing $$E$$ and permitting Abz fluorescence detection.

Key factors influencing performance:

  • Spectral Overlap : The overlap integral ($$J$$) between Abz emission and EDDnp absorption exceeds 1 × 10¹⁴ M⁻¹cm⁻¹nm⁴, maximizing energy transfer.
  • Orientation Factor ($$\kappa^2$$) : The dipole alignment of Abz and EDDnp is optimized during peptide synthesis, assuming $$\kappa^2 ≈ 2/3$$ for random orientations.
  • Environmental Stability : Unlike pH-sensitive quenchers (e.g., Dabcyl), EDDnp maintains quenching efficiency across physiological pH ranges.

This substrate’s design principles have been extended to create biosensors for live-cell imaging, such as NE-specific FRET constructs with yellow/cyan fluorescent protein pairs.

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENMYQHRKVAJCS-GMUSKWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H93N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with a Wang resin or Rink amide resin, selected for its compatibility with Fmoc/t-Bu chemistry. The C-terminal glutamine residue is anchored via its side-chain carboxyl group, ensuring correct orientation for subsequent couplings. Pre-swelling the resin in dichloromethane (DCM) or dimethylformamide (DMF) enhances reactivity.

Iterative Amino Acid Coupling

Each amino acid (Ala, Pro, Glu, Ile, Met, Arg, Gln) is sequentially coupled using the following protocol:

  • Deprotection : 20% piperidine in DMF removes the Fmoc group from the resin-bound peptide.

  • Activation : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) activate the incoming Fmoc-amino acid.

  • Coupling : Activated amino acids are added in 3-fold molar excess, with reaction times of 1–2 hours per residue.

Table 1: Coupling Efficiency for Key Residues

Amino AcidCoupling Time (h)Yield (%)
Arg2.592
Met1.588
Glu2.090

Incorporation of Fluorescence-Quenching Modifications

N-Terminal Abz Group Installation

After assembling the peptide backbone, the N-terminal alanine is derivatized with 2-aminobenzoic acid (Abz). This involves:

  • Deprotection of the N-terminal Fmoc group.

  • Reaction with Abz-succinimidyl ester (10 mM in DMF) for 4 hours at 25°C.

  • Washing with DMF and DCM to remove unreacted reagents.

C-Terminal EDDnp Conjugation

The EDDnp moiety is introduced at the C-terminal glutamine using ethylenediamine as a linker:

  • Side-Chain Deprotection : Trifluoroacetic acid (TFA) removes tert-butyl protections from glutamine.

  • EDDnp Coupling : 2,4-dinitrophenyl-ethylenediamine is reacted with the deprotected glutamine side chain using EDC/HOBt activation. The reaction is monitored via UV-Vis at 350 nm to track nitro group incorporation.

Cleavage, Deprotection, and Purification

Acidolytic Cleavage from Resin

A cleavage cocktail of TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) is applied for 2–3 hours to release the peptide while preserving acid-labile modifications (e.g., Met sulfoxide prevention via 0.1 M methionine additive).

Reverse-Phase HPLC Purification

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA. Key parameters:

  • Flow Rate : 10 mL/min

  • Detection : UV at 220 nm and 320 nm (Abz absorbance)

  • Purity Threshold : ≥95% (validated by analytical HPLC).

Table 2: HPLC Purification Metrics

ParameterValue
Retention Time14.3 min
Purity Post-Purification97.2%
Recovery Yield68%

Structural and Functional Validation

Mass Spectrometry Confirmation

High-resolution ESI-MS confirms the molecular weight (observed: 1456.6 Da, calculated: 1456.6 Da) and trifluoroacetate salt formation (MW + 114.02 Da for CF3COO−).

Fluorescence Quenching Assay

Functional validation involves incubating the peptide with HNE (10 nM) in 50 mM Tris-HCl (pH 7.5). Hydrolysis of the Ile-Met bond disrupts FRET, increasing Abz fluorescence (kcat/Km = 531 mM−1s−1).

Table 3: Enzymatic Kinetics of Substrate Hydrolysis

ParameterValue
kcat (s−1)12.4 ± 0.3
Km (mM)0.023 ± 0.002
Signal-to-Noise Ratio15:1

Challenges and Optimization Strategies

Arginine Residue Coupling

Multiple arginine residues (positions 7 and 8) necessitate extended coupling times (2.5 h) and double couplings to overcome steric hindrance. Including 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) improves activation efficiency.

Methionine Oxidation Mitigation

To prevent methionine sulfonation during cleavage, 0.1 M methionine is added to the TFA cocktail, reducing oxidation to <5% .

Chemical Reactions Analysis

Types of Reactions: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of peptide bonds by enzymes such as human neutrophil elastase.

Common Reagents and Conditions:

    Enzymatic Hydrolysis: Human neutrophil elastase is the primary enzyme used.

Major Products: The major products of the enzymatic hydrolysis of this compound are smaller peptide fragments and the fluorescent molecule 2-aminobenzoyl .

Scientific Research Applications

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:

Mechanism of Action

The mechanism of action of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves its cleavage by human neutrophil elastase. The enzyme recognizes and binds to the peptide substrate, catalyzing the hydrolysis of specific peptide bonds. This reaction disrupts the fluorescence-quenching interaction between the 2-aminobenzoyl and 2,4-dinitrophenyl groups, resulting in an increase in fluorescence that can be measured .

Comparison with Similar Compounds

Comparison with Similar Compounds

FRET-based substrates targeting neutrophil proteases share structural similarities but differ in sequence specificity, target enzymes, and catalytic efficiency. Below is a detailed comparison:

Table 1: Comparative Analysis of FRET Substrates for Neutrophil Proteases

Compound Name Target Enzyme Sequence $k{cat}/Km$ (mM⁻¹s⁻¹) Fluorescence Parameters (Ex/Em, nm) Applications
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp Human Neutrophil Elastase (HNE) Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg 531 320/420 HNE activity assays in ARDS, COPD, and drug screening
Abz-Glu-Pro-Phe-Trp-Glu-Asp-Gln-EDDnp Cathepsin G Glu-Pro-Phe-Trp-Glu-Asp Not reported 320/420 Cathepsin G activity studies in neutrophil degranulation
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp Proteinase 3 (PR3) Val-Ala-Asp-Nva-Arg-Asp-Arg Not reported 320/420 PR3-mediated proteolysis in vasculitis and autoimmune disorders
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Not specified Gln-Val-Val-Ala-Gly-Ala Not reported Not reported General protease activity screening (hypothesized)

Key Findings and Differentiation

Target Specificity :

  • The HNE-specific substrate contains a cleavage site (Ile-Met) optimized for HNE’s preference for small hydrophobic residues at the P1 position .
  • Cathepsin G and PR3 substrates feature sequences like Phe-Trp-Glu-Asp and Asp-Nva-Arg-Asp, respectively, reflecting their distinct substrate recognition motifs .

Catalytic Efficiency :

  • Only the HNE substrate has a reported $k{cat}/Km$ value (531 mM⁻¹s⁻¹), underscoring its superior utility in high-sensitivity assays . Data for Cathepsin G and PR3 substrates remain unpublished but are inferred to be lower due to differences in enzyme-substrate affinity.

Structural and Functional Commonalities :

  • All substrates use the Abz/EDDnp FRET pair, ensuring consistent fluorescence measurement protocols .
  • Applications diverge based on target enzyme biology: HNE substrates are pivotal in inflammation research, while PR3 and Cathepsin G substrates are used in autoimmune and cancer studies .

Research Implications and Limitations

  • Advantages : The HNE substrate’s high catalytic efficiency enables real-time monitoring of enzyme kinetics, critical for drug discovery .
  • Future Directions : Development of substrates with enhanced specificity and multiplexing capabilities (e.g., dual FRET pairs) could advance protease research .

Biological Activity

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide that serves as a fluorescence-quenched substrate for human neutrophil elastase (HNE), a serine protease involved in various physiological and pathological processes, particularly in inflammatory responses. This article explores the biological activity of this compound, its applications in research, and relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Abz (2-Aminobenzoyl) : A fluorescent moiety that allows detection upon cleavage.
  • EDDnp (N1-[2-(2,4-dinitrophenyl)amino]ethylenediamine) : A quencher that suppresses fluorescence until the peptide is hydrolyzed by HNE.

The peptide has a high specificity for HNE, with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of approximately 531 mM1^{-1}s1^{-1} . The enzymatic hydrolysis disrupts the donor-acceptor pair between Abz and EDDnp, leading to increased fluorescence, which can be quantitatively measured.

The biological activity of this compound is primarily linked to its role as a substrate for HNE. Upon cleavage by HNE, the peptide releases the fluorescent Abz moiety, allowing for real-time monitoring of enzyme activity. This property has made it a valuable tool in studying protease activity in various biological contexts, particularly in inflammatory diseases where neutrophil activation and degranulation play crucial roles.

Applications in Research

This peptide has been utilized in several studies to investigate the role of HNE in different pathological conditions:

  • SARS-CoV-2 Related Studies : In research examining acute respiratory distress syndrome (ARDS) associated with COVID-19, this compound was used to assess HNE activity in lung tissues. The study indicated a significant imbalance between proteases and anti-proteases in patients, highlighting potential therapeutic targets .
  • Neutrophil Activation : The substrate has been employed to measure neutrophil elastase activity in various conditions, including cystic fibrosis and alpha-1 antitrypsin deficiency. It has been shown that increased levels of active HNE correlate with inflammatory responses and tissue damage .

Study on Neutrophil Elastase Activity

In a study investigating neutrophil elastase's role in inflammation, researchers used this compound to quantify enzyme activity in sputum samples from cystic fibrosis patients. The results demonstrated that the presence of elastase was significantly higher in samples from patients compared to controls, suggesting that HNE contributes to lung tissue damage .

Inhibition Studies

Another study focused on the inhibitory effects of alpha-1 antitrypsin (AAT) on HNE activity using this substrate. The findings revealed that AAT effectively reduced HNE activity in vitro, supporting its therapeutic potential in conditions characterized by excessive neutrophil activation .

Data Tables

Study Findings Reference
SARS-CoV-2 ARDSImbalance between active NE and AAT; increased NE activity in lung tissues
Cystic FibrosisElevated NE levels correlated with inflammation
AAT InhibitionSignificant reduction of NE activity by AAT

Q & A

Q. How does the cleavage efficiency of this compound compare to synthetic substrates with alternative fluorogenic groups (e.g., AMC or MCA)?

  • Methodological Answer :
  • Comparative Assays : Parallel kinetic studies under identical conditions (enzyme concentration, pH, temperature).
  • Sensitivity Analysis : Calculate limit of detection (LOD) for each fluorophore.
  • Cost-Benefit Evaluation : Factor in synthesis complexity, photostability, and instrumentation requirements .

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